![molecular formula C12H17N3O B2844711 [1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol CAS No. 2097891-42-2](/img/structure/B2844711.png)
[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol
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Overview
Description
This compound is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom . It’s a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common method is ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Scientific Research Applications
Medicinal Chemistry
The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has led to compounds with promising medicinal properties. Researchers have investigated their potential as inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase. Notably, clinical candidate Savolitinib (Structure A) contains a similar heterocyclic nucleus . Additionally, these compounds have demonstrated allosteric modulating activity on GABA A receptors (Structure B).
Enzyme Inhibition
1,2,3-Triazole-fused pyrazines and pyridazines have shown inhibition of (\beta)-secretase 1 (BACE-1) (Structure D). BACE-1 plays a crucial role in Alzheimer’s disease, making these compounds relevant for drug development.
Mechanism of Action
properties
IUPAC Name |
[1-(6-cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-8-10-2-1-7-15(10)12-6-5-11(13-14-12)9-3-4-9/h5-6,9-10,16H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBVRWKGAJVYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NN=C(C=C2)C3CC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol |
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